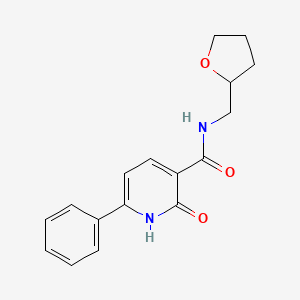
2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide (HPF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPF is a derivative of nicotinamide and has been synthesized using different methods.
作用機序
The mechanism of action of 2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One advantage of using 2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide in lab experiments is its high selectivity for zinc ions, which allows for the detection of zinc ions in biological samples with high sensitivity. Additionally, this compound has low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide in scientific research. One direction is the development of this compound-based fluorescent probes for the detection of other metal ions in biological samples. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.
合成法
The synthesis of 2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide has been achieved using various methods, including the reaction of nicotinic acid with furfurylamine, followed by the reduction of the intermediate product with sodium borohydride. Another method involves the reaction of nicotinamide with furfurylamine and phenylboronic acid, followed by the reduction of the intermediate product with sodium borohydride. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
2-hydroxy-6-phenyl-N-(tetrahydro-2-furanylmethyl)nicotinamide has been used in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-oxo-N-(oxolan-2-ylmethyl)-6-phenyl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-11-13-7-4-10-22-13)14-8-9-15(19-17(14)21)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYSLFFHLMMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)
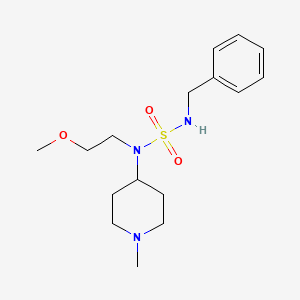
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5435796.png)
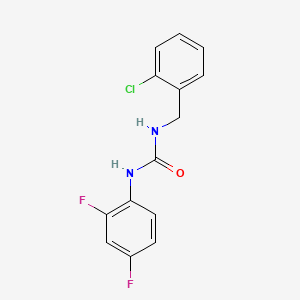
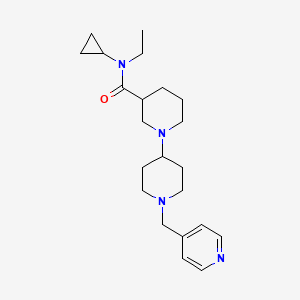
![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)
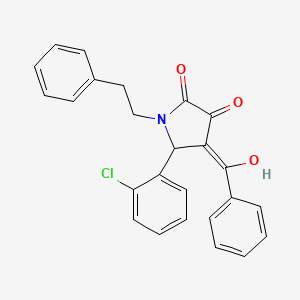
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5435830.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5435840.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide](/img/structure/B5435843.png)
![3-amino-4-formyl-2-[2-(5-methyl-2-furyl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5435856.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435861.png)